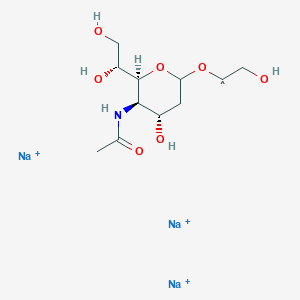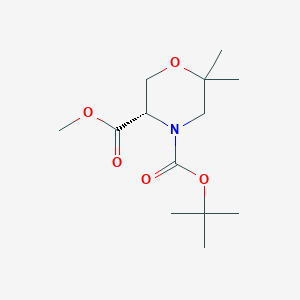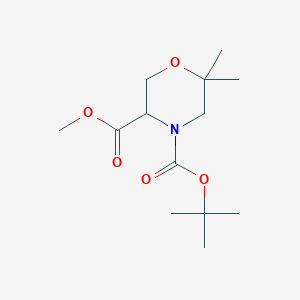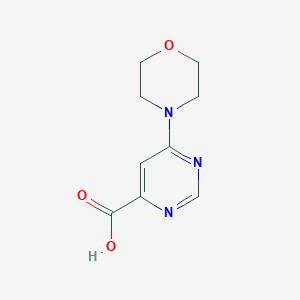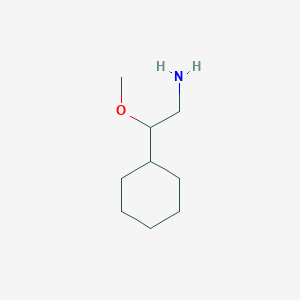
3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride
Vue d'ensemble
Description
The compound is a derivative of benzenesulfonyl chloride with a 2-methyl-2H-tetrazol-5-yl group attached to the benzene ring . Benzenesulfonyl chloride is a common reagent in organic chemistry, known for its reactivity towards amines and alcohols. The tetrazole group is a common motif in medicinal chemistry due to its bioisosteric relationship with the carboxylic acid functional group .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a planar aromatic benzene ring, with the sulfonyl chloride and tetrazole groups in orthogonal planes due to the sp2 hybridization of the connecting atoms .Chemical Reactions Analysis
The sulfonyl chloride group is highly reactive and would likely undergo substitution reactions with nucleophiles. The tetrazole group is generally stable under a variety of conditions, but can participate in reactions with electrophiles at the 5-position .Physical And Chemical Properties Analysis
Based on its structure, this compound is likely to be a solid at room temperature . Its solubility would depend on the specific substituents on the benzene ring .Applications De Recherche Scientifique
Synthesis and Environmental Applications
- The synthesis of 5,5′-Methylene-bis(benzotriazole) (2), a compound used as a metal passivator and in light-sensitive materials, demonstrates the importance of similar tetrazolyl-benzenesulfonyl compounds in the preparation of environmentally benign substances. This particular synthesis was highlighted for its efficiency and minimal environmental impact (Gu, Yu, Zhang, & Xu, 2009).
Electrochemical Technology
- Progress in electrochemical technology with room-temperature ionic liquids (RTILs) and their mixtures, including haloaluminate ionic liquids, points towards the potential for compounds like 3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride in applications such as electroplating and energy storage. This area of research is particularly relevant due to its contribution to sustainable energy solutions (Tsuda, Stafford, & Hussey, 2017).
Biological Activity and Chemical Defense
- Investigations into the chemical defense mechanisms of ciliated protozoans through compounds such as climacostol and its analogues underscore the biological significance of structurally complex molecules. Climacostol serves as an effective antimicrobial and anticancer agent, highlighting a potential area of interest for similar compounds in medicinal chemistry and drug development (Buonanno et al., 2020).
Supramolecular Chemistry
- The versatile nature of benzene-1,3,5-tricarboxamides (BTAs) in forming nanometer-sized rod-like structures through H-bonding showcases the potential of tetrazolyl-benzenesulfonyl compounds in nanotechnology and polymer processing. This area of study emphasizes the adaptability of such compounds in designing new materials with specific functionalities (Cantekin, de Greef, & Palmans, 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2-methyltetrazol-5-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2S/c1-13-11-8(10-12-13)6-3-2-4-7(5-6)16(9,14)15/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEGNPZLYORZRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=CC=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-methyl-1H-pyrazol-5-yl)[4-(propan-2-yl)cyclohexyl]methanol](/img/structure/B1425419.png)
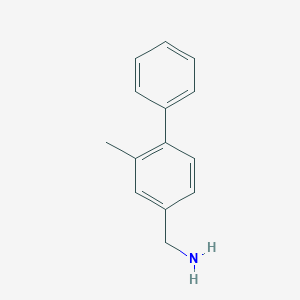
amine](/img/structure/B1425421.png)
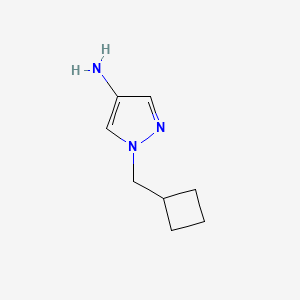
![1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1425424.png)


![2,2-Dimethyl-6-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1425427.png)
